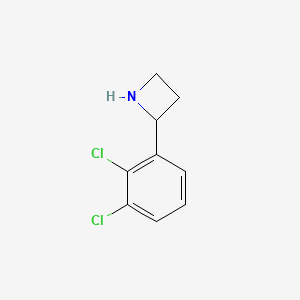
2-(2,3-Dichlorophenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dichlorophenyl)azetidine is a four-membered nitrogen-containing heterocycle. This compound is notable for its unique structure, which includes a phenyl ring substituted with two chlorine atoms at the 2 and 3 positions, and an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics.
Synthetic Routes and Reaction Conditions:
Cyclization: One common method for synthesizing azetidines involves the cyclization of appropriate precursors.
Aza Paternò–Büchi Reaction: This photochemical [2 + 2] cycloaddition reaction between an imine and an alkene component is another efficient method for synthesizing functionalized azetidines.
Industrial Production Methods:
Cycloaddition and Ring Expansion: Industrial production often employs cycloaddition reactions followed by ring expansion techniques to produce azetidines on a larger scale.
Types of Reactions:
Oxidation: Azetidines can undergo oxidation reactions, often leading to the formation of azetidinones.
Reduction: Reduction of azetidines can yield various amines, depending on the specific conditions and reagents used.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Azetidinones: Formed through oxidation.
Amines: Resulting from reduction.
Functionalized Azetidines: Produced through substitution reactions.
Mechanism of Action
Target of Action
This compound is a type of azetidine, a class of organic compounds that have been found to have various biological activities .
Mode of Action
Azetidines are generally synthesized through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .
Biochemical Pathways
Azetidines have been found to be incorporated into pharmaceutically relevant scaffolds, resulting in improved pharmacokinetic properties and metabolic stability .
Pharmacokinetics
Azetidines have been shown to improve pharmacokinetic properties when incorporated into pharmaceutical scaffolds .
Result of Action
Azetidines have been found to have various biological activities .
Action Environment
The synthesis of azetidines, including 2-(2,3-dichlorophenyl)azetidine, involves photochemical conditions , suggesting that light exposure may influence the compound’s synthesis and potentially its action.
Scientific Research Applications
2-(2,3-Dichlorophenyl)azetidine has several applications in scientific research:
Comparison with Similar Compounds
Properties
CAS No. |
777887-21-5 |
|---|---|
Molecular Formula |
C9H10Cl3N |
Molecular Weight |
238.5 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-7-3-1-2-6(9(7)11)8-4-5-12-8;/h1-3,8,12H,4-5H2;1H |
InChI Key |
NHALEEMILBRBRO-UHFFFAOYSA-N |
SMILES |
C1CNC1C2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
C1CNC1C2=C(C(=CC=C2)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Benzyloxyphenyl)-(dimethylcarbamoyl)methyl]cyclohexanol](/img/new.no-structure.jpg)
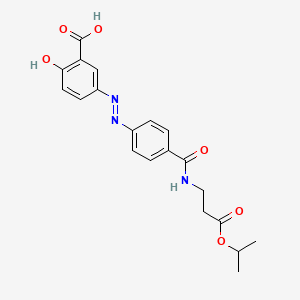
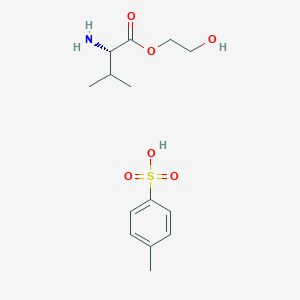
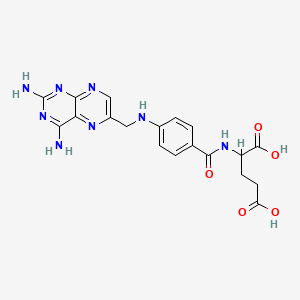
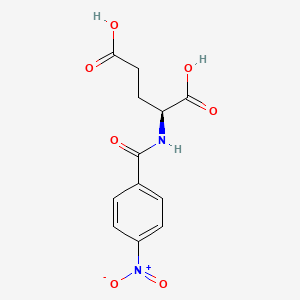
![(2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol](/img/structure/B1146379.png)
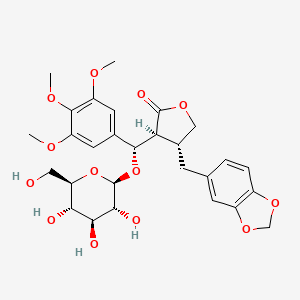
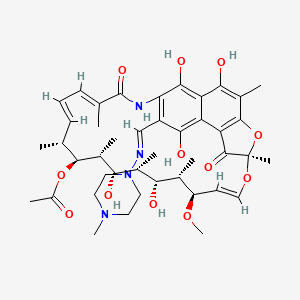
![2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester](/img/structure/B1146387.png)
![tert-butyl 2-[(4S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B1146388.png)

